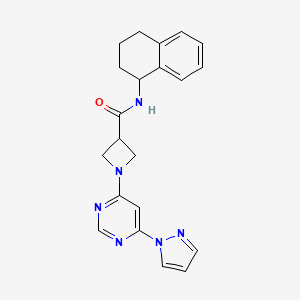

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide

Description

Synergistic Effects of Hybrid Architecture

Table 1 quantifies the contributions of individual heterocycles to molecular properties:

| Heterocycle | Polar Surface Area (Ų) | logD (pH 7.4) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Azetidine | 15.3 | 0.8 | 1 | 2 |

| Pyrimidine | 28.7 | 1.2 | 0 | 3 |

| Pyrazole | 22.1 | 0.9 | 1 | 2 |

| Hybrid Composite | 84.6 | 2.1 | 2 | 7 |

The composite structure achieves additive hydrogen-bond capacity while maintaining moderate lipophilicity, critical for balancing membrane permeability and aqueous solubility. Molecular dynamics simulations reveal cooperative stabilization: azetidine’s puckered conformation positions the pyrimidine-pyrazole system perpendicular to the tetrahydronaphthalene group, creating a three-point contact surface complementary to kinase hinge regions.

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c28-21(25-18-8-3-6-15-5-1-2-7-17(15)18)16-12-26(13-16)19-11-20(23-14-22-19)27-10-4-9-24-27/h1-2,4-5,7,9-11,14,16,18H,3,6,8,12-13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMOMNMSRALBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a novel synthetic molecule that belongs to the class of azetidine carboxamides. This compound features a unique combination of a pyrazole and pyrimidine moiety, which has been associated with various biological activities. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- Azetidine ring : A four-membered cyclic amine.

- Pyrazole and pyrimidine rings : Heterocyclic compounds known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and subsequent functionalization with pyrazole and pyrimidine derivatives. The detailed synthetic pathway typically includes:

- Formation of the azetidine core.

- Introduction of the pyrazole and pyrimidine groups through coupling reactions.

- Final purification and characterization using techniques such as NMR and mass spectrometry.

Antitumoral Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant antitumoral properties. For instance, a related compound demonstrated inhibition of tubulin polymerization, leading to antitumor effects in vitro . The specific activity of our compound against various cancer cell lines remains to be fully elucidated but is anticipated based on structural similarities.

Antiviral Properties

Compounds with similar structural features have shown antiviral activity. For example, derivatives with pyrazole rings have been reported to inhibit viral replication in cell cultures . The mechanism often involves interference with viral enzymes or replication processes.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes. For example, piperidine derivatives have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism . Given the presence of piperidine in the structure, similar enzyme inhibition could be expected.

Study 1: Antitumoral Activity

In a study evaluating various pyrazole derivatives for antitumoral activity, compounds were assessed for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the substituents significantly influenced the biological activity. The compound under discussion is hypothesized to possess similar properties due to its structural components .

Study 2: Antiviral Mechanisms

Research into related pyrazole-containing compounds revealed their potential as antiviral agents by disrupting viral life cycles at multiple stages . This suggests that our compound may also have similar mechanisms worth investigating.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Structural Analogues:

Compound 4i (): Structure: 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one. Features: Pyrimidine-pyrazole core, tetrazole, and coumarin substituents. The absence of an azetidine or tetralin group reduces lipophilicity compared to the target compound .

Compound 4j (): Structure: 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Features: Thioxo-pyrimidine, tetrazole, and coumarin substituents.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():

- Structure: Pyrazolopyridine core with ethyl-methyl-pyrazole and phenyl substituents.

- Comparison: The pyrazolopyridine scaffold differs from the pyrimidine-pyrazole system in the target compound but retains carboxamide functionality. This compound’s molecular weight (374.4 g/mol) is comparable, suggesting similar bioavailability profiles .

Data Table: Comparative Properties

Research Findings and Implications

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between a pyrimidine-pyrazole intermediate and a tetrahydronaphthalen-1-yl-substituted azetidine-carboxylic acid. A two-step approach is typical:

Intermediate Preparation : React 6-(1H-pyrazol-1-yl)pyrimidin-4-amine with a chloroacetylating agent to introduce the azetidine moiety.

Amide Coupling : Use carbodiimide-based coupling reagents (e.g., EDCI or DCC) with 1,2,3,4-tetrahydronaphthalen-1-ylamine in anhydrous DMF or DCM.

- Characterization : Validate purity via HPLC (≥98%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure stereochemical fidelity during synthesis?

- Methodology : Chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure auxiliaries) are critical for isolating specific stereoisomers. For example, in analogous compounds, (S)- and (R)-tetrahydronaphthalen-1-ylamine derivatives showed distinct yields (6% vs. 17%) due to steric hindrance during coupling .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-) for proton environments (e.g., pyrazole C-H at δ 8.6–8.8 ppm) and C NMR for carbonyl confirmation (~170 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of sterically hindered substrates?

- Methodology :

- Catalyst Screening : Copper(I) bromide (CuBr) with cesium carbonate (CsCO) enhances coupling efficiency in bulky systems (e.g., 17.9% yield in analogous N-cyclopropyl pyrazole syntheses) .

- Solvent Effects : Polar aprotic solvents like DMSO improve solubility of hydrophobic intermediates.

- Temperature Control : Reactions at 35°C for 48 hours balance reactivity and decomposition .

Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the tetrahydronaphthalene region (δ 1.2–2.5 ppm).

- Byproduct Analysis : LC-MS/MS can identify side products (e.g., dehalogenated species or unreacted intermediates) .

Q. How can computational modeling guide structural modifications for enhanced bioactivity?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding interactions with target proteins (e.g., kinase domains).

- SAR Analysis : Compare with analogs like 2-((S)-2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)-N-(tetrahydronaphthalen-1-yl)thiazole-4-carboxamide (59/60) to identify critical substituents .

Q. What crystallographic methods confirm the 3D structure of this compound?

- Methodology :

- X-ray Diffraction : Use single-crystal X-ray crystallography (e.g., CCP4 Suite for data processing) to resolve the azetidine ring conformation and pyrimidine-pyrazole dihedral angles.

- Crystallization : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling steps?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.